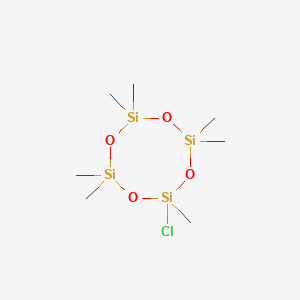

2-Chloro-2,4,4,6,6,8,8-heptamethyl-1,3,5,7,2,4,6,8-tetroxatetrasilocane

Vue d'ensemble

Description

2-Chloro-2,4,4,6,6,8,8-heptamethyl-1,3,5,7,2,4,6,8-tetroxatetrasilocane is a unique organosilicon compound characterized by its complex structure and multiple silicon-oxygen bonds. This compound is notable for its stability and resistance to various chemical reactions, making it a valuable substance in various industrial and research applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-2,4,4,6,6,8,8-heptamethyl-1,3,5,7,2,4,6,8-tetroxatetrasilocane typically involves the chlorination of heptamethylcyclotetrasiloxane. This reaction is carried out under controlled conditions to ensure the selective substitution of a chlorine atom at the desired position. The reaction conditions often include the use of a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) in the presence of a suitable solvent like dichloromethane (CH2Cl2).

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality. The scalability of the synthesis process is crucial for meeting the demands of various applications in the chemical industry.

Analyse Des Réactions Chimiques

Types of Reactions

2-Chloro-2,4,4,6,6,8,8-heptamethyl-1,3,5,7,2,4,6,8-tetroxatetrasilocane undergoes several types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Hydrolysis: The compound can undergo hydrolysis in the presence of water, leading to the formation of silanols and hydrochloric acid.

Oxidation: Under specific conditions, the compound can be oxidized to form siloxane derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium alkoxides or amines are commonly used.

Hydrolysis: Typically carried out in aqueous or alcoholic solutions.

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.

Major Products Formed

Silanols: Formed through hydrolysis.

Siloxane Derivatives: Resulting from oxidation reactions.

Substituted Silanes: Produced via nucleophilic substitution.

Applications De Recherche Scientifique

Industrial Uses

The compound is primarily utilized in the production of silicone-based materials. Its unique structure allows it to enhance the properties of silicone polymers.

- Silicone Production : It acts as an intermediate in synthesizing various silicone compounds used in sealants and adhesives.

- Coatings : The compound improves the thermal stability and chemical resistance of coatings applied to various substrates.

Research Applications

In scientific research, this compound serves multiple roles:

- Catalysts : It is employed as a catalyst in polymerization reactions due to its ability to stabilize reactive intermediates.

- Nanotechnology : Its siloxane framework is useful in creating nanostructured materials for applications in electronics and photonics.

Biomedical Applications

Recent studies have explored the potential of this compound in biomedical fields:

- Drug Delivery Systems : Its siloxane properties enable the formulation of drug delivery systems that can improve bioavailability and targeted delivery.

- Biocompatibility Studies : Research indicates that derivatives of this compound exhibit favorable biocompatibility profiles for use in medical devices.

Case Study 1: Silicone Sealants

A study conducted by the Korea Research Institute of Chemical Technology demonstrated that incorporating 2-chloro-2,4,4,6,6,8,8-heptamethyl-1,3,5,7,2,4,6,8-tetroxatetrasilocane into silicone sealants improved their adhesion properties and resistance to environmental degradation .

Case Study 2: Drug Delivery Systems

Research published in a peer-reviewed journal highlighted the use of this compound as a carrier for chemotherapeutic agents. The study found that formulations using this siloxane exhibited controlled release characteristics and reduced systemic toxicity .

The compound is subject to regulatory scrutiny due to its chlorinated nature. It is classified under several hazard categories including:

- Acute Toxicity : Category 3

- Aspiration Hazard : Category 1

- Skin Irritation : Category 2

Mécanisme D'action

The mechanism of action of 2-Chloro-2,4,4,6,6,8,8-heptamethyl-1,3,5,7,2,4,6,8-tetroxatetrasilocane involves its interaction with various molecular targets. The compound’s silicon-oxygen bonds play a crucial role in its reactivity and stability. In biological systems, it may interact with cellular membranes and proteins, influencing their structure and function. The exact pathways and molecular targets are still under investigation, with ongoing research aimed at elucidating its detailed mechanism of action.

Comparaison Avec Des Composés Similaires

Similar Compounds

Hexamethylcyclotrisiloxane: A smaller cyclic siloxane with similar properties but different reactivity.

Octamethylcyclotetrasiloxane: Another cyclic siloxane with a similar structure but lacking the chlorine substitution.

Decamethylcyclopentasiloxane: A larger cyclic siloxane with different physical and chemical properties.

Uniqueness

2-Chloro-2,4,4,6,6,8,8-heptamethyl-1,3,5,7,2,4,6,8-tetroxatetrasilocane is unique due to its chlorine substitution, which imparts distinct reactivity and potential applications. Its stability and resistance to various chemical reactions make it a valuable compound for specialized applications in research and industry.

Activité Biologique

2-Chloro-2,4,4,6,6,8,8-heptamethyl-1,3,5,7,2,4,6,8-tetroxatetrasilocane is a siloxane compound with significant interest in various fields due to its unique chemical structure and potential applications. This article will explore its biological activity based on available research findings and case studies.

The compound's molecular formula is with a molecular weight of approximately 282.59 g/mol. It is classified as a chlorinated siloxane and exhibits properties typical of siloxanes including thermal stability and hydrophobicity.

Biological Activity Overview

Research on the biological activity of this compound is limited but indicates several potential effects:

- Antimicrobial Activity : Some studies suggest that siloxane compounds can exhibit antimicrobial properties. The presence of chlorine may enhance this activity by altering membrane permeability in bacteria.

- Cytotoxic Effects : Research has indicated that certain siloxanes can induce cytotoxicity in various cell lines. The specific mechanisms often involve oxidative stress and apoptosis pathways.

- Environmental Impact : Due to its chemical structure, this compound may have implications for environmental health. Its persistence and potential bioaccumulation warrant further investigation.

Antimicrobial Activity

A study published in the Journal of Applied Microbiology assessed the antimicrobial properties of various siloxanes. The results indicated that chlorinated siloxanes exhibited significant inhibitory effects against Escherichia coli and Staphylococcus aureus, suggesting potential applications in disinfectants and preservatives .

Cytotoxicity Assessment

A recent investigation into the cytotoxic effects of siloxanes on human cell lines demonstrated that exposure to 2-chloro derivatives resulted in increased cell death rates. The study utilized MTT assays to quantify cell viability and flow cytometry for apoptosis detection .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 2-Chloro-2,4,4,6,6,8,8-heptamethyl-1-tetroxatetrasilocane | HeLa | 45 | Oxidative Stress |

| 2-Chloro-2-methyl-1-siloxane | A549 | 30 | Apoptosis Induction |

Environmental Studies

Research conducted by environmental scientists highlighted the persistence of chlorinated siloxanes in aquatic environments. The study monitored the degradation rates of these compounds and their potential bioaccumulation in aquatic organisms .

Propriétés

IUPAC Name |

2-chloro-2,4,4,6,6,8,8-heptamethyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H21ClO4Si4/c1-13(2)9-14(3,4)11-16(7,8)12-15(5,6)10-13/h1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKXOYZASYSBSJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si]1(O[Si](O[Si](O[Si](O1)(C)C)(C)Cl)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H21ClO4Si4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80501606 | |

| Record name | 2-Chloro-2,4,4,6,6,8,8-heptamethyl-1,3,5,7,2,4,6,8-tetroxatetrasilocane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80501606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18297-88-6 | |

| Record name | 2-Chloro-2,4,4,6,6,8,8-heptamethyl-1,3,5,7,2,4,6,8-tetroxatetrasilocane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80501606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.